molecular formula C14H19FeN+2 B12340011 alpha-(N,N-Dimethylamino)ethylferrocene

alpha-(N,N-Dimethylamino)ethylferrocene

Cat. No.: B12340011
M. Wt: 257.15 g/mol
InChI Key: GBUQFTGXDHYCCG-UHFFFAOYSA-N
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Description

Alpha-(N,N-Dimethylamino)ethylferrocene, also known as N,N-Dimethyl-1-ferrocenylethylamine, is an organometallic compound with the molecular formula (C5H5)Fe(C5H4CH(CH3)N(CH3)2). It is a derivative of ferrocene, where the ferrocene moiety is substituted with a dimethylaminoethyl group. This compound is known for its unique chemical properties and applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-(N,N-Dimethylamino)ethylferrocene can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with N,N-dimethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Alpha-(N,N-Dimethylamino)ethylferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of substituted ferrocene derivatives .

Scientific Research Applications

Alpha-(N,N-Dimethylamino)ethylferrocene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.

    Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of alpha-(N,N-Dimethylamino)ethylferrocene involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ferrocene moiety can undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property is particularly relevant in its potential use as an anticancer agent, where it can cause damage to cancer cells through oxidative mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Ferrocenemethanol: Another ferrocene derivative with a hydroxymethyl group instead of a dimethylaminoethyl group.

    Dimethylaminomethylferrocene: Similar to alpha-(N,N-Dimethylamino)ethylferrocene but with a different substitution pattern.

    N,N-Dimethyl-1-ferrocenylethylamine: A closely related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C14H19FeN+2

Molecular Weight

257.15 g/mol

InChI

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q;;+2

InChI Key

GBUQFTGXDHYCCG-UHFFFAOYSA-N

Canonical SMILES

CC([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe+2]

Origin of Product

United States

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